Iodomethamate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

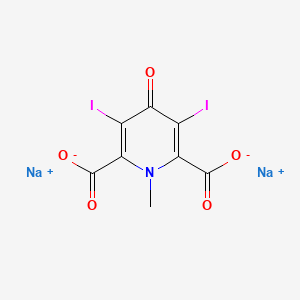

IUPAC Name |

disodium;3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I2NO5.2Na/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16;;/h1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQNYSMZUWAAIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)C(=C1C(=O)[O-])I)I)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3I2NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1951-53-7 (Parent) | |

| Record name | Iodomethamate sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50199857 | |

| Record name | Iodomethamate sodium [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-26-6 | |

| Record name | Iodomethamate sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethamate sodium [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,4-dihydro-3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOMETHAMATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EER9874LXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I Will Now Generate the Outline, Ensuring Strict Adherence to the Formatting and Exclusion Rules.1. Academic Foundations and Historical Trajectories of Iodomethamate Sodium Research

Evolution of Scholarly Perspectives on Iodomethamate (B154352) Sodium

The scholarly perspective on iodomethamate sodium has been largely shaped by its utility as an intravenous contrast agent for diagnostic imaging, particularly for urography. Following the advent of X-ray technology, researchers and clinicians sought compounds that could effectively absorb X-rays, thereby enhancing the visibility of hollow organs and anatomical pathways researchgate.netresearchgate.net. This compound, also known historically as Neoiopax or Uroselectan-B, was recognized as a valuable agent in this pursuit.

Early scholarly discourse centered on its efficacy in visualizing the urinary tract. Research highlighted its capability to provide clear delineation of the renal calices, pelvis, and ureters, typically within 5 to 10 minutes after intravenous administration . This prompt visualization was crucial for diagnosing various renal and ureteral conditions. The compound's effectiveness was attributed to its substantial iodine content, a property that directly correlates with its radiopacity and ability to create contrast against surrounding tissues .

As the field of radiology advanced, scholarly perspectives broadened to encompass a more comprehensive understanding of this compound. This included detailed investigations into its chemical synthesis, purification methods, and inherent physical and chemical properties. Furthermore, as the development of contrast media progressed towards agents with improved solubility and lower osmolality, research also began to characterize the safety and toxicity profiles of earlier compounds like this compound, placing its development within the historical context of contrast agent evolution researchgate.net. Scholarly attention also extended to comparing its characteristics with other contemporary and subsequent contrast agents, such as sodium iodohippurate (Hippuran), iodixanol, and iohexol, to understand its unique contributions and limitations .

Methodological Shifts in Early this compound Investigations

The investigation of this compound involved distinct methodological approaches in its synthesis, characterization, and application testing, reflecting the scientific capabilities and priorities of its era.

Synthesis and Characterization: The preparation of this compound historically involved a multi-step synthetic pathway. Early methods typically began with the conversion of chelidonic acid to chelidamic acid through reaction with ammonia (B1221849). This was followed by an iodination step, where chelidamic acid was treated with iodine in a boiling aqueous alkaline solution. The final key step involved methylation of the nitrogen atom using dimethyl sulfate (B86663) in a hot alkaline medium . Laboratory-scale synthesis protocols often utilized specific precursors, such as 1-methyl-4-oxo-2,6-pyridinedicarboxylic acid, reacting it with iodine in the presence of sodium hydroxide (B78521) under controlled temperature conditions (60–80°C) for several hours. Purification was commonly achieved through recrystallization using ethanol-water mixtures to obtain the desired purity .

As research methodologies evolved, analytical techniques became more sophisticated. While early characterization relied on fundamental chemical tests, later investigations and established protocols recommend the use of High-Performance Liquid Chromatography (HPLC) with UV detection for assessing the purity and stability of this compound in aqueous solutions. Stability studies, often conducted under accelerated conditions (e.g., 40°C/75% relative humidity), involve monitoring parameters such as pH and osmolality . Confirmation of the compound's structure and identity is typically achieved through advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with elemental analysis, particularly for iodine content, performed using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Application Efficacy and Toxicity Studies: The efficacy of this compound as a diagnostic agent was primarily assessed through its performance in radiological procedures. Methodologies involved administering the compound intravenously and observing the time required for optimal visualization of the urinary tract structures. Studies indicated that clear visualization of the renal calices, pelvis, and ureters could be achieved within 5 to 10 minutes post-injection .

Early investigations also included the assessment of the compound's safety profile. Methodologies for toxicity evaluation typically involved animal models. For instance, acute toxicity was characterized by determining the median lethal dose (LD50) in rats, which was found to be approximately 76 mg/kg . These studies provided foundational data on the compound's biological effects and potential hazards, guiding its clinical use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | disodium (B8443419);3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | nih.gov |

| Molecular Formula | C8H3I2NNa2O5 | nih.gov |

| Molecular Weight | 492.90 g/mol | nih.gov |

| CAS Number | 519-26-6 | nih.gov |

| Synonyms | Uroselectan B, Neoiopax | nih.gov |

Table 2: Key Synthesis Reagents and Conditions for this compound

| Stage/Process | Key Reagents | Conditions | Source |

| Precursor Conversion | Chelidonic acid, Ammonia | Not specified in detail for this step | |

| Iodination | Chelidamic acid, Iodine, Sodium Hydroxide | Boiling aqueous alkaline solution | |

| Methylation | Iodinated product, Dimethyl sulfate, Alkaline solution | Hot alkaline solution | |

| Laboratory Synthesis Refinement | 1-methyl-4-oxo-2,6-pyridinedicarboxylic acid, Iodine, Sodium Hydroxide | 60–80°C, 6–8 hours | |

| Purification | Ethanol-water mixtures | Recrystallization |

Table 3: Early Efficacy and Toxicity Data for this compound

| Parameter | Value | Study Model/Method | Source |

| Time to Visualization (Urinary Tract) | 5-10 minutes post-injection | Intravenous urography (radiological examination) | |

| Acute Toxicity (LD50) | ~76 mg/kg | Rats |

List of Compounds Mentioned:

this compound

Chelidonic acid

Chelidamic acid

Iodine

Sodium hydroxide

Dimethyl sulfate

1-methyl-4-oxo-2,6-pyridinedicarboxylic acid

Uroselectan (Iopax)

Neoiopax (Uroselectan-B)

Sodium iodohippurate (Hippuran)

Iodixanol

Iohexol

Ioversol

Sodium acetrizoate

Synthetic Chemistry and Methodologies for Iodomethamate Sodium

Diverse Synthetic Pathways to Iodomethamate (B154352) Sodium

The preparation of iodomethamate sodium follows a sequence of reactions that transform a dicarboxylic acid precursor into a diiodinated, N-methylated pyridine (B92270) dicarboxylate salt.

Precursor Chemistry and Conversions in this compound Synthesis

The foundational precursor for this compound synthesis is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). This compound is first converted into chelidamic acid (1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid) through a reaction with ammonia (B1221849). This transformation involves the amination of the pyran ring, leading to the formation of the pyridine core.

Reaction: Chelidonic acid + Ammonia → Chelidamic acid

Conditions: The conversion can be achieved by reacting chelidonic acid with an aqueous solution of ammonia. Typical conditions involve stirring at room temperature for approximately 48 hours or refluxing the mixture for 6-8 hours, often with the addition of ammonia to maintain an alkaline pH above 9. google.comchemicalbook.com

Yield: This conversion can proceed with high yields, with reported efficiencies of up to 98% for chelidamic acid synthesis. chemicalbook.com

Table 1: Precursor Conversion to Chelidamic Acid

| Step | Starting Material | Reagent | Conditions | Product | Typical Yield |

| 1 | Chelidonic acid | Ammonia (aq.) | RT, 48 h OR Reflux, 6-8 h (pH > 9) | Chelidamic acid | ~98% |

Strategic Approaches for Iodination in this compound Synthesis

Following the formation of chelidamic acid, the next critical step is the introduction of iodine atoms onto the pyridine ring.

Method: Electrophilic aromatic substitution is employed to iodinate the chelidamic acid.

Reagents: The primary method involves the use of elemental iodine (I₂) in the presence of an alkaline medium, typically sodium hydroxide (B78521). archive.org

Conditions: The reaction is typically carried out in a boiling aqueous alkaline solution. archive.org

Product: This process yields 3,5-diiodochelidamic acid . archive.org

Yield: While specific yields for this step in the context of iodomethamate synthesis are not always quantified independently, it is noted that a quantitative yield of 3,5-diiodochelidamic acid can be achieved using iodine chloride in a sodium bicarbonate solution. archive.org

Table 2: Iodination of Chelidamic Acid

| Step | Starting Material | Reagents | Conditions | Product |

| 2 | Chelidamic acid | Iodine (I₂), Sodium Hydroxide (aq. alkali) | Boiling aqueous alkaline soln | 3,5-diiodochelidamic acid |

While other iodination strategies exist, such as using metal iodides with hypochlorites acs.org, sodium percarbonate tandfonline.com, or sodium periodate (B1199274) google.com, the established route for this compound specifically employs iodine in an alkaline environment.

Alkylation and Functionalization Techniques in this compound Production

The final chemical modification involves the alkylation, specifically methylation, of the iodinated intermediate.

Method: Methylation of the nitrogen atom in the pyridine ring of 3,5-diiodochelidamic acid.

Reagents: Dimethyl sulfate (B86663) ((CH₃O)₂SO₂) is the common methylating agent used in this process. archive.org

Conditions: The reaction is conducted in a hot alkaline solution. archive.org

Product: This methylation step produces 3,5-diiodo-1-methylchelidamic acid , which is then converted to its disodium (B8443419) salt, this compound. archive.org

Related Chemistry: Dimethyl sulfate is a widely used methylating agent, also involved in the synthesis of methyl iodide (iodomethane), another potent methylating agent. researchgate.netanu.edu.aunih.gov

Table 3: Methylation of 3,5-Diiodochelidamic Acid

| Step | Starting Material | Reagent | Conditions | Product |

| 3 | 3,5-diiodochelidamic acid | Dimethyl sulfate | Hot alkaline soln | 3,5-diiodo-1-methylchelidamic acid (salt) |

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving high yields and purity is paramount for the industrial production of this compound. Optimization efforts focus on reaction parameters, catalyst use, and purification techniques.

Industrial Scale: Industrial production methods mirror the laboratory synthesis but are scaled up to ensure high purity and yield.

Catalysis: For related industrial processes, the use of solid phosphoric acid as a catalyst has been shown to improve reaction yield and reduce production costs.

Purity Enhancement: Purification is typically achieved through recrystallization. For instance, recrystallization using ethanol-water mixtures has been reported to yield products with purity levels of 98% or higher.

General Optimization Principles: Studies on the synthesis of related compounds, such as sodium iodide, highlight the importance of controlling reagent purity (e.g., using higher purity sodium carbonate over sodium hydroxide to minimize impurities) and reaction conditions (temperature, molar ratios, addition rates) to maximize yield and purity. google.comiaea.orggoogle.com

Derivatization Strategies and Analogues of this compound

Novel Functionalization of the this compound Scaffold

Research specifically detailing novel functionalization strategies applied to the this compound scaffold, beyond its established synthetic preparation, is limited in the publicly accessible scientific literature. The majority of documented research focuses on the synthesis of the core iodomethamate structure and its application as a contrast agent.

A potential avenue for chemical modification of the iodomethamate structure that has been noted involves substitution reactions . It is indicated that the iodine atoms present in the iodomethamate molecule possess the capability to undergo substitution reactions. These reactions could potentially involve the replacement of the iodine atoms with other halogens or a variety of different functional groups. Such transformations could theoretically lead to the development of new derivatives with altered chemical or physical properties.

However, the available scientific literature does not provide detailed research findings, specific experimental methodologies, or quantitative data pertaining to novel functionalization techniques applied to the iodomethamate scaffold. Consequently, a data table illustrating such novel functionalizations, including specific reaction conditions, yields, or the characterization of newly synthesized derivatives, cannot be generated based on the information retrieved. The documented research primarily addresses the synthesis of the foundational iodomethamate structure rather than its subsequent derivatization through advanced functionalization strategies.

Compound List:

this compound

Chelidonic Acid

Chelidamic Acid

Iodine

Ammonia

Dimethyl Sulfate

Advanced Spectroscopic and Chromatographic Characterization of Iodomethamate Sodium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Iodomethamate (B154352) Sodium Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Iodomethamate sodium, providing detailed information about the molecular framework of the organic anion as well as the chemical environment of the sodium cation. A complete analysis typically involves multiple NMR experiments, including ¹H NMR, ¹³C NMR, and ²³Na NMR.

The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule. The N-methyl group would be expected to produce a singlet in the range of 3.0-4.0 ppm. The single proton on the pyridone ring would also appear as a singlet, likely in the aromatic region (7.0-9.0 ppm), with its exact chemical shift influenced by the deshielding effects of the adjacent iodine atoms and carboxylate groups.

The ¹³C NMR spectrum would reveal all unique carbon environments. Signals for the two carboxylate carbons, the carbons of the pyridone ring (including those bonded to iodine), and the N-methyl carbon would be expected. The carbons directly bonded to the highly electronegative iodine atoms would show characteristic shifts.

To investigate the counter-ion, ²³Na NMR spectroscopy is employed. Sodium-23 is a quadrupolar nucleus, which means its NMR signal is sensitive to the symmetry of the local electric field. huji.ac.il The chemical shift and the linewidth of the ²³Na signal can provide insights into ion-pairing, solvation, and the degree of covalent character in the sodium-anion interaction. huji.ac.ilresearchgate.net In solution, this compound would be expected to show a single, relatively sharp resonance, with a chemical shift referenced to a standard like 0.1 M NaCl in D₂O. huji.ac.ilnorthwestern.edu

Table 1: Illustrative NMR Data for this compound Characterization

| Nucleus | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Unit |

| ¹H | Proton NMR | 3.0 - 4.0 | Singlet | N-CH₃ |

| ¹H | Proton NMR | 7.0 - 9.0 | Singlet | Ring C-H |

| ¹³C | Carbon NMR | 40 - 55 | Quartet (in ¹H-coupled) | N-CH₃ |

| ¹³C | Carbon NMR | 90 - 150 | Various | Pyridone Ring Carbons |

| ¹³C | Carbon NMR | 160 - 175 | Singlet | Carboxylate (COO⁻) |

| ²³Na | Sodium NMR | -10 to 10 | Singlet (potentially broad) | Na⁺ Counter-ion |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through fragmentation analysis. Due to the compound's ionic and non-volatile nature, electrospray ionization (ESI) is the most suitable ionization technique.

When analyzed using ESI-MS in negative ion mode, the instrument would detect the iodomethamate anion. Depending on the conditions, this could be observed as a doubly charged ion, [M-2Na]²⁻, or a singly charged ion from a salt cluster, such as [M-Na]⁻. High-resolution mass spectrometry (HRMS) would allow for the determination of the accurate mass of these ions, which can be used to calculate a molecular formula with high confidence. acs.orgnih.gov

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern conferred by the two iodine atoms. Iodine is monoisotopic (¹²⁷I), but its presence is often confirmed through characteristic fragmentation or by comparison with non-iodinated analogues. The presence of two iodine atoms is a significant structural marker.

Tandem mass spectrometry (MS/MS) would be used for further structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. Expected fragmentation pathways for the iodomethamate anion would include the neutral loss of CO₂, cleavage of the N-methyl group, and loss of iodine atoms, providing definitive structural evidence. acs.orgresearchgate.net

Table 2: Expected Ions in the Mass Spectrum of this compound

| Ion Type | Mode | Expected Ion Formula | Calculated m/z | Information Provided |

| Parent Ion | Negative ESI | [C₈H₃I₂NO₅]²⁻ | 235.9 | Molecular weight of dianion |

| Parent Ion | Negative ESI | [C₈H₃I₂NNaO₅]⁻ | 493.8 | Molecular weight of monoanion |

| Fragment Ion | Negative ESI-MS/MS | [M-2Na-CO₂]²⁻ | 213.9 | Loss of a carboxylate group |

| Fragment Ion | Negative ESI-MS/MS | [M-2Na-2CO₂]²⁻ | 191.9 | Loss of both carboxylate groups |

Vibrational Spectroscopy (Infrared and Raman) for this compound Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent bands would arise from the carboxylate groups. The asymmetric stretching vibration of the COO⁻ group typically appears as a strong band in the 1550-1650 cm⁻¹ region, while the symmetric stretch appears in the 1300-1420 cm⁻¹ range. spectroscopyonline.com Other significant absorptions would include C=C and C=N stretching vibrations from the pyridone ring system, C-N stretching, and C-H bending and stretching from the methyl group. jst.go.jpbohrium.com The C-I stretching vibrations would occur at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the carboxylate stretches are also visible in the Raman spectrum, non-polar bonds, such as the C-I bond and the aromatic ring vibrations, often produce stronger signals in Raman than in IR. This makes the combined use of both techniques ideal for a full vibrational analysis.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2900-3000 | Medium-Weak | C-H Stretch | N-CH₃ |

| 1620-1680 | Strong | C=O Stretch | Pyridone Carbonyl |

| 1550-1650 | Strong | Asymmetric COO⁻ Stretch | Carboxylate |

| 1300-1420 | Strong | Symmetric COO⁻ Stretch | Carboxylate |

| 1400-1600 | Medium-Strong | C=C / C=N Ring Stretches | Pyridone Ring |

| < 600 | Medium | C-I Stretch | Iodo-substituent |

X-ray Diffraction (XRD) Studies of Crystalline this compound Forms

X-ray Diffraction (XRD) is the primary technique for analyzing the solid-state structure of crystalline materials. As an organic salt, this compound is expected to be a crystalline solid under standard conditions. whiterose.ac.uk XRD analysis can confirm its crystallinity, identify the specific crystal lattice structure, and detect the presence of different polymorphic forms.

Single-crystal XRD, if a suitable crystal can be grown, would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing arrangement of the iodomethamate anions and sodium cations in the crystal lattice. This technique can also reveal details about intermolecular interactions, such as ion-pairing and hydrogen bonding involving any water of hydration.

Powder X-ray Diffraction (PXRD) is more commonly used for routine analysis of bulk material. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. mdpi.com It is used to confirm the identity of the bulk solid, assess its purity, and distinguish between different polymorphs or hydrates, which can have different physical properties. The diffraction pattern consists of a series of peaks, or reflections, at specific angles (2θ), from which the lattice parameters (a, b, c, α, β, γ) and the space group of the crystal can be determined. researchgate.neticm.edu.pl

Table 4: Information Obtainable from XRD Analysis of this compound

| Parameter | Technique | Description |

| Crystal System | Single-Crystal or Powder XRD | The basic geometric shape of the unit cell (e.g., cubic, orthorhombic). |

| Space Group | Single-Crystal or Powder XRD | The set of symmetry operations that describe the unit cell. |

| Lattice Parameters | Single-Crystal or Powder XRD | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | Single-Crystal XRD | The precise position of each atom within the unit cell. |

| Polymorphism | Powder XRD | Identification of different crystalline forms of the same compound. |

High-Performance Liquid Chromatography (HPLC) for this compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, quantification, and purity assessment of this compound. Given its ionic nature, reversed-phase HPLC (RP-HPLC) is the most commonly applied method. oup.comnih.gov

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control pH and ensure the carboxylate groups remain ionized) and an organic modifier like acetonitrile or methanol. advion.com An ion-pairing agent could also be added to the mobile phase to improve peak shape and retention.

Detection is typically achieved using a UV-Vis detector. The pyridone ring system in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection at a specific wavelength, likely in the 230-250 nm range. nih.govhpst.cz By constructing a calibration curve with standards of known concentration, the method can be used for precise quantification. HPLC is also critical for stability studies and for identifying and quantifying any impurities or degradation products.

Table 5: Example HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 242 nm |

| Column Temperature | 30 °C |

Other Advanced Chromatographic and Electrophoretic Techniques for this compound

Beyond standard HPLC, other advanced separation techniques can be applied to the analysis of this compound, offering alternative selectivity or higher efficiency.

Ion Chromatography (IC) is specifically designed for the separation of ionic species. It could be used to separate the iodomethamate anion from other inorganic or organic anions, as well as to quantify the sodium cation in the same run, though this is less common. nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. libretexts.org As a doubly charged anion, iodomethamate would be well-suited for analysis by CE. The technique offers very high resolution, fast analysis times, and requires minimal sample and solvent consumption. nih.govchromatographyonline.com It can be a powerful alternative or complementary technique to HPLC for purity analysis and quantification. scholaris.caacs.org

Theoretical and Computational Investigations of Iodomethamate Sodium

Quantum Chemical Calculations on Iodomethamate (B154352) Sodium Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic properties and bonding characteristics of molecules at the atomic level.

Density Functional Theory (DFT) Applications for Iodomethamate Sodium

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry due to its balance of accuracy and computational efficiency. Were DFT to be applied to this compound, it could provide significant insights into its electronic structure. Calculations could determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information would be invaluable for understanding the molecule's reactivity and its potential for intermolecular interactions.

For instance, a hypothetical DFT study on this compound could involve geometry optimization to determine its most stable three-dimensional structure. Subsequent frequency calculations could confirm that the optimized structure corresponds to a true energy minimum and provide theoretical vibrational spectra, which could be compared with experimental infrared and Raman data if available.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | - | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | - | Provides insight into the molecule's polarity and solubility. |

| Mulliken Atomic Charges | - | Describes the partial charge distribution on each atom. |

Note: The values in this table are placeholders, as no actual DFT studies on this compound have been found.

Ab Initio Methods in this compound Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory and can provide benchmark-quality results. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to refine the understanding of this compound's electronic structure.

An ab initio study could, for example, provide a highly accurate calculation of the molecule's electron correlation energy, which is crucial for a precise description of its bonding and spectroscopic properties. Such calculations would serve to validate the results obtained from more computationally efficient DFT methods.

Molecular Dynamics (MD) Simulations of this compound in Model Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions.

Solvation Effects on this compound Behavior

The behavior of a molecule in solution is often significantly different from its behavior in the gas phase. MD simulations are ideally suited to investigate the effects of solvation on the conformation and dynamics of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one could observe how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's structure and flexibility.

Key outputs from such a simulation would include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The analysis of hydrogen bonding patterns between this compound and water molecules would also be of great interest.

Intermolecular Interactions of this compound with Model Systems

MD simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules or components of a formulation. By constructing a model system containing this compound and a target molecule, simulations could reveal the preferred binding modes, interaction energies, and the dynamic stability of the resulting complex. This information would be particularly valuable for understanding its mechanism of action or for designing new drug delivery systems.

Prediction of this compound Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be a predictive tool for understanding the chemical reactivity of a molecule and for exploring potential reaction pathways.

By analyzing the electronic structure obtained from quantum chemical calculations, one can identify the most likely sites for nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly useful in this regard. Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This would be instrumental in predicting the metabolic fate of this compound or its degradation pathways.

Table 2: Hypothetical Computationally Predicted Reactivity Indices for this compound

| Reactivity Descriptor | Predicted Value | Implication for Reactivity |

| Fukui Functions | - | Identify the most reactive sites for nucleophilic and electrophilic attack. |

| Global Electrophilicity Index | - | Quantifies the molecule's overall electrophilic nature. |

| Nucleophilicity Index | - | Quantifies the molecule's overall nucleophilic nature. |

Note: The values in this table are placeholders, as no specific computational reactivity studies on this compound have been found.

In Vitro and Model System Biochemical Interactions of Iodomethamate Sodium

Interaction with Lipid Bilayers and Membrane Mimics (in vitro)

The interaction of chemical compounds with lipid bilayers and membrane mimics is key to understanding their ability to cross cell membranes or influence membrane integrity and function.

The search results indicate that Iodomethamate (B154352) Sodium has been classified as a radiopaque medium archive.org. This classification suggests that it may interact with biological tissues or fluids in a manner that allows for imaging, likely due to its iodine content. However, specific in vitro studies detailing its interaction with lipid bilayers or synthetic membrane mimics, such as those employing techniques like surface plasmon resonance or differential scanning calorimetry, are not presented in the provided information.

Compound List:

Iodomethamate sodium

Niclosamide

Sodium acetrizoate

Sodium diatrizoate

Sodium bunamiodyl (B74670)

Iophendylate

Environmental Fate and Analytical Research of Iodomethamate Sodium

Environmental Degradation Pathways of Iodomethamate (B154352) Sodium

Iodinated organic compounds, once introduced into the environment, are subject to various degradation processes that determine their persistence and potential impact. The primary pathways for transformation are photolytic and hydrolytic decomposition, as well as biodegradation by microorganisms.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For many iodinated contrast media, photolysis is a significant degradation pathway in aqueous environments. nih.gov Studies on compounds structurally similar to iodomethamate sodium have shown that they can undergo deiodination and transformation of their organic structure upon exposure to sunlight. The rate and extent of photodegradation are influenced by factors such as pH, the presence of dissolved organic matter, and UV intensity. nih.gov For instance, research on the iodinated contrast medium iopamidol (B1672082) demonstrated that it undergoes photodegradation, leading to various intermediates.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. While some organic compounds are readily hydrolyzed, many complex iodinated organic molecules, including ICM, are relatively stable in water under typical environmental pH and temperature conditions. researchgate.net However, hydrolysis can become more significant under specific conditions, such as extreme pH, or as a secondary reaction following initial photolytic degradation. The hydrolysis rates of organic iodides can be temperature-dependent. iaea.org

Advanced oxidation processes (AOPs), which involve the generation of highly reactive radicals, have been shown to effectively degrade persistent iodinated compounds in water treatment settings. mdpi.com Processes like ozonation and photocatalysis with titanium dioxide (TiO₂) can lead to the transformation of these compounds, though complete mineralization to inorganic iodine, carbon dioxide, and water is often difficult to achieve. mdpi.com

Table 1: Factors Influencing Photolytic and Hydrolytic Degradation of Iodinated Organic Compounds

| Factor | Influence on Degradation | Example from Related Compounds |

|---|---|---|

| UV Intensity | Higher intensity generally increases the rate of photolysis. | Increased degradation of iopamidol with higher UV exposure. |

| pH | Can affect the chemical species present and the rate of both photolysis and hydrolysis. | The degradation rate of iodate (B108269), a potential transformation product, is pH-dependent. nih.gov |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, enhancing degradation, or as a light screen, inhibiting it. | Sunlight-driven reactions with DOM can lead to the formation of other organoiodine compounds. acs.org |

| Temperature | Higher temperatures can increase the rate of hydrolysis. iaea.org | Increased hydrolysis rates of organic iodides observed with rising temperature. iaea.org |

Biodegradation is the breakdown of organic matter by microorganisms, a crucial process for the removal of pollutants from the environment. However, many iodinated X-ray contrast media are designed to be persistent in the human body and are consequently resistant to microbial degradation in the environment. nih.gov Studies have shown that ICMs are generally poorly removed in conventional wastewater treatment plants, indicating their recalcitrance to biodegradation under standard aerobic conditions. nih.gov

Some research suggests that under specific redox conditions, particularly anoxic (low-oxygen) environments, partial biodegradation of certain iodinated contrast agents can occur. tum.de This indicates that the environmental persistence of compounds like this compound may vary between aerobic environments, such as surface waters, and anoxic environments, like sediments or specific zones in wastewater treatment systems. The biodegradation of pharmaceuticals in soil is highly variable and depends on factors like soil type, moisture content, organic matter content, and the microbial community present. mdpi.comresearchgate.net The complex structure and high degree of halogenation of many ICMs contribute to their resistance to microbial attack.

Environmental Distribution and Transport of this compound in Model Systems

The distribution and transport of a chemical in the environment are governed by its interactions with soil, sediment, and living organisms.

Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor in determining its mobility. Compounds with high sorption potential are less likely to leach into groundwater. The sorption of iodine species in soil is complex and significantly influenced by the form of iodine and the soil composition. nih.gov

Soil organic matter (SOM) plays a crucial role in retaining iodine. nih.govresearchgate.net Studies on iodide and iodate, the primary inorganic forms of iodine, show that iodide tends to sorb more strongly and rapidly to SOM, leading to its transformation into organically bound iodine. nih.gov Iodate sorption is generally slower but can increase over time. nih.gov The sorption behavior of an organic molecule like this compound would be influenced by its specific chemical properties, but it is plausible that it would also exhibit an affinity for soil organic matter.

Leaching is the process by which a substance is washed from the soil by water. Due to their high water solubility and generally low sorption, many iodinated contrast media are mobile in soil and have the potential to leach into groundwater. mdpi.com The extent of leaching would depend on the soil type, with lower leaching expected in soils with higher organic matter or iron oxide content, which have been shown to have a high affinity for iodate. nih.gov

Table 2: Soil Properties Affecting Sorption of Iodine Species

| Soil Component | Effect on Sorption | Mechanism |

|---|---|---|

| Soil Organic Matter (SOM) | Increases sorption, particularly of iodide. nih.gov | Formation of covalent bonds, creating organically bound iodine. nih.gov |

| Iron and Aluminum Oxides | Positively correlated with iodate adsorption. nih.gov | Surface complexation on mineral surfaces. |

| Clay Content | Can contribute to sorption, though often less significant than SOM for iodine. | Ion exchange and surface adsorption. |

| pH | Can influence the surface charge of soil particles and the speciation of iodine, but correlations are not always direct. nih.gov | Affects the availability of binding sites. |

Bioaccumulation is the gradual accumulation of substances in an organism. While specific data on the bioaccumulation of this compound is not available, insights can be drawn from the behavior of iodine in aquatic systems. Some marine organisms, particularly algae like kelp, are known to be strong accumulators of iodine, primarily in the form of iodide. nih.gov This accumulated iodide can serve as an antioxidant for the organism. nih.gov

However, the bioavailability of iodine from different sources can vary. For instance, iodine from seaweed has been shown to have lower bioavailability than from potassium iodide in animal studies. nih.gov The bioaccumulation potential of a complex organic molecule like this compound would depend on its lipophilicity (its tendency to dissolve in fats), its metabolism within the organism, and its excretion rate. Given the high water solubility of most contrast agents, a high potential for bioaccumulation in fatty tissues is generally not expected.

Methodologies for Environmental Monitoring and Trace Analysis of this compound

The detection and quantification of iodinated organic compounds at trace levels in complex environmental matrices like water and soil require sensitive and specific analytical methods. The primary techniques employed for the analysis of iodinated pharmaceuticals and related compounds are based on chromatography coupled with advanced detection systems.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), is a powerful tool for identifying and quantifying specific organic iodine compounds. bohrium.comresearchgate.net This technique allows for the separation of different compounds in a sample followed by their highly sensitive and selective detection based on their mass-to-charge ratio.

Gas Chromatography (GC) coupled with MS is also used, especially for more volatile organic iodine compounds or those that can be chemically modified (derivatized) to become volatile. iupac.orgresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive method for detecting iodine. While it does not typically provide information on the molecular structure of the iodine-containing compound, it can be used to measure total iodine concentrations or can be coupled with chromatographic techniques (e.g., HPLC-ICP-MS) for speciation analysis, which distinguishes between different forms of iodine. iupac.orgcdc.gov

Sample preparation is a critical step in the analysis of environmental samples and often involves pre-concentration and purification steps, such as solid-phase extraction (SPE), to isolate the target analytes from interfering substances in the matrix. acs.org

Table 3: Common Analytical Techniques for Iodinated Organic Compounds

| Technique | Abbreviation | Primary Application | Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Identification and quantification of specific non-volatile iodinated compounds. bohrium.comresearchgate.net | High sensitivity and specificity; suitable for a wide range of compounds. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile or derivatizable iodinated compounds. iupac.orgresearchgate.net | Excellent separation efficiency for complex mixtures. |

| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Highly sensitive elemental analysis for total iodine; can be coupled with HPLC for speciation. iupac.orgcdc.gov | Extremely low detection limits for iodine. |

Future Academic Directions and Methodological Advancements for Iodomethamate Sodium Research

Integration of Advanced Data Science and Machine Learning in Iodomethamate (B154352) Sodium Studies

The future of Iodomethamate sodium research can be significantly advanced through the integration of sophisticated data science and machine learning (ML) techniques. These methodologies offer powerful tools for predicting properties, optimizing synthesis, and uncovering novel applications by analyzing vast datasets and complex relationships. ML models, such as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be trained on existing experimental and computational data for this compound and its analogues. This would enable the prediction of its physical, chemical, and potentially biological properties without the need for extensive empirical testing nih.gov. For instance, ML algorithms could be employed to predict the solubility, stability, and reactivity of this compound under various conditions, aiding in the design of new formulations or synthesis pathways.

Furthermore, data-driven approaches can revolutionize the optimization of synthesis processes. Techniques like Bayesian optimization and genetic algorithms can explore the parameter space of chemical reactions much more efficiently than traditional trial-and-error methods. By analyzing factors such as reactant concentrations, temperature, solvent choice, and reaction time, these ML models can identify optimal conditions for maximizing yield, purity, and minimizing by-product formation for this compound synthesis. The application of ML in predicting reaction outcomes and identifying novel synthetic routes aligns with the broader trend of accelerating chemical discovery through computational power greenchemistry-toolkit.orgchegg.com.

The integration of data science also extends to materials science applications. ML models can predict the performance of this compound in novel material composites or coatings based on its molecular structure and simulated interactions with other components. This predictive capability can accelerate the discovery of new materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Novel Applications of this compound in Materials Science and Engineering (excluding clinical)

While historically recognized for its use as a contrast agent, this compound holds potential for novel applications in materials science and engineering, distinct from its clinical uses. Its chemical structure, featuring iodine atoms and a pyridine (B92270) dicarboxylate core, suggests possibilities for incorporation into functional materials.

One promising area is in the development of advanced polymers. The presence of iodine atoms could potentially be leveraged for creating polymers with specific properties, such as enhanced X-ray attenuation, which could be useful in specialized shielding materials or detectors. Research into modifying polymers with iodine-containing compounds, similar to the reaction of epichlorohydrin (B41342) homopolymer with sodium iodide to create polymers with improved thermal stability and chemical resistance, highlights the potential for such modifications ontosight.ai. This compound, with its more complex structure, might offer unique functionalities when incorporated into polymer backbones or side chains, potentially leading to materials with tailored optical or electronic properties.

The exploration of this compound in areas such as advanced composites, functional dyes, or as a component in electrochemical systems (e.g., electrolytes or electrode materials) represents a significant avenue for future research, provided these applications remain outside the direct scope of medical treatment.

Green Chemistry Principles in the Synthesis and Application of this compound

Applying green chemistry principles to the synthesis and application of this compound is crucial for developing sustainable chemical processes. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous substances. Current synthesis routes, while not detailed here, would benefit from an analysis using green chemistry metrics such as atom economy and E-factor greenchemistry-toolkit.orgchegg.comresearchgate.net.

Future research should focus on designing synthetic pathways that maximize atom economy, ensuring that a higher proportion of reactant atoms are incorporated into the final product, thereby reducing by-product formation. This could involve exploring catalytic methods, solvent-free reactions, or the use of renewable feedstocks if applicable. For example, iodine-mediated reactions, such as those used in the synthesis of vinyl sulfides and sulfones from sodium sulfinates and phenols, demonstrate how iodine compounds can facilitate efficient transformations under mild conditions, offering a template for greener synthesis strategies for iodinated organic compounds nih.govrsc.org.

The choice of solvents is another critical aspect. Prioritizing the use of benign, recyclable, or bio-based solvents over hazardous volatile organic compounds (VOCs) would significantly improve the environmental footprint of this compound production. Furthermore, optimizing reaction conditions to reduce energy input, such as lower reaction temperatures or shorter reaction times, contributes to a more sustainable process.

In terms of applications, the development of biodegradable or easily recyclable materials incorporating this compound would align with green chemistry goals. If used in coatings or polymers, research into end-of-life scenarios, such as efficient recovery or degradation pathways, would be beneficial. The broader trend towards sustainable extraction and processing of materials, including sodium compounds, underscores the importance of adopting environmentally conscious methodologies throughout the lifecycle of chemical substances sustainability-directory.comsustainability-directory.com.

Interdisciplinary Research Synergies for Expanding this compound Knowledge

Expanding the knowledge base of this compound necessitates interdisciplinary research collaborations, bridging chemistry with physics, materials science, and computational modeling. Such synergies can unlock new insights and applications that might not be apparent from a single disciplinary perspective.

In chemical physics, the study of this compound could involve investigating its electronic structure, vibrational dynamics, and interactions at the molecular level. For instance, research into the dynamics of simple sodium iodide molecules using wave packet simulations provides a framework for understanding how complex molecules like this compound might behave under various energetic stimuli, potentially revealing new photochemical pathways or energy transfer mechanisms rsc.org. Understanding these fundamental physical properties can inform its behavior in material matrices or during chemical transformations.

Materials science offers a platform to explore this compound's potential beyond its traditional role. Integrating it into novel composite materials, polymers, or nanostructures requires expertise in material design, characterization, and performance evaluation ontosight.airesearchgate.netresearchgate.net. For example, investigating its incorporation into metal-organic frameworks (MOFs) or other porous materials could lead to applications in gas storage, catalysis, or advanced separation technologies, leveraging the compound's unique chemical features.

Computational chemistry and data science, as discussed earlier, provide essential tools for modeling and predicting the behavior of this compound. Combining these computational approaches with experimental techniques from physical chemistry and materials science allows for a holistic understanding, from molecular interactions to macroscopic material properties. Collaborations between synthetic chemists, physical chemists, materials scientists, and computational experts can accelerate the discovery of novel properties and applications for this compound, pushing the boundaries of its utility in various scientific and technological domains.

Compound Name List:

this compound

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Iodomethamate sodium, and how can purity be validated?

- Methodological Answer : The synthesis involves iodination of the pyridinedicarboxylic acid precursor, followed by methylation and neutralization with sodium hydroxide. Key steps include refluxing under inert atmosphere and purification via recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (492.90 g/mol) and absence of unreacted intermediates. Structural characterization should include H/C NMR and FTIR to verify the disodium salt formation and iodine substitution patterns .

Q. Which spectroscopic and chromatographic techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used due to the compound’s aromatic iodine moieties. For complex matrices (e.g., plasma), solid-phase extraction (SPE) is recommended to reduce interference. LC-MS/MS offers higher sensitivity for low-concentration pharmacokinetic studies, with electrospray ionization (ESI) in negative mode to detect the disodium adduct (m/z 492.90). Calibration curves must account for matrix effects via standard addition methods .

Q. How can researchers ensure stability of this compound in aqueous solutions during in vitro experiments?

- Methodological Answer : Stability studies should assess pH dependence (e.g., pH 7.4 PBS buffer vs. acidic conditions) and light sensitivity. Use amber vials to prevent photodegradation. Accelerated stability testing at elevated temperatures (40°C) over 72 hours, combined with periodic HPLC analysis, can identify degradation products. For long-term storage, lyophilization and storage at -20°C under nitrogen atmosphere are advised .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictory data on this compound’s nephrotoxicity in preclinical models?

- Methodological Answer : Employ a blinded, randomized controlled trial (RCT) in rodent models, with dose-ranging studies (e.g., 10–100 mg/kg) and histopathological analysis of renal tissue. Control for variables like hydration status and co-administered agents. Meta-analysis of existing literature should evaluate study quality using criteria such as sample size, endpoint consistency, and use of validated toxicity biomarkers (e.g., serum creatinine, KIM-1). Contradictions may arise from interspecies metabolic differences or variations in administration routes .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for this compound in therapeutic applications?

- Methodological Answer : Conduct serial blood sampling in animal models to derive plasma concentration-time profiles. Non-compartmental analysis (NCA) calculates AUC, , and clearance. Mechanistic PK-PD models (e.g., compartmental or physiologically based) should incorporate tissue-specific iodine uptake data and correlate with efficacy endpoints (e.g., imaging contrast quality). Monte Carlo simulations can predict inter-individual variability and guide dose adjustments .

Q. What strategies mitigate iodine leaching during long-term stability studies of this compound formulations?

- Methodological Answer : Chelating agents (e.g., EDTA) in buffered formulations reduce metal-catalyzed iodine loss. Accelerated stability testing under oxidative stress (e.g., hydrogen peroxide exposure) identifies vulnerable functional groups. Use ion-selective electrodes or ICP-MS to quantify free iodide ions. Encapsulation in liposomes or cyclodextrin complexes enhances stability in aqueous media, with in vitro release studies validating controlled retention .

Q. How do researchers address discrepancies in reported binding affinities of this compound to serum proteins?

- Methodological Answer : Standardize equilibrium dialysis or ultrafiltration techniques across studies, using radiolabeled I-Iodomethamate to improve detection limits. Control temperature (37°C) and pH (7.4) to mimic physiological conditions. Competitive binding assays with albumin and α-1-acid glycoprotein isolate contributions from specific proteins. Statistical reconciliation via Bland-Altman plots can quantify inter-laboratory variability .

Methodological Notes

- Systematic Reviews : Follow PRISMA guidelines to aggregate data, emphasizing studies with robust blinding and controls (e.g., RCTs over observational studies) .

- Experimental Replication : Address batch-to-batch variability in synthesis by reporting detailed reaction conditions (solvent purity, catalyst ratios) .

- Ethical Compliance : For human studies, adhere to protocols for iodine contrast agents, including renal function screening and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.